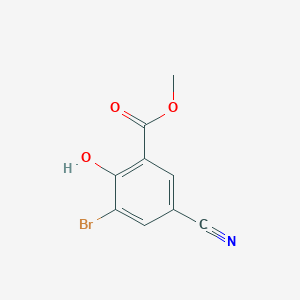![molecular formula C15H27BN2O2 B1412633 1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole CAS No. 2246677-50-7](/img/structure/B1412633.png)
1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
概要
説明
1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a boronate ester group, which is known for its utility in various organic synthesis reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
準備方法
The synthesis of 1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the starting materials would be 2-ethyl-butyl hydrazine and a suitable diketone.
Introduction of the Boronate Ester Group: The boronate ester group can be introduced via a borylation reaction. This involves the reaction of the pyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.
Reaction Conditions
Temperature: Typically, the reactions are carried out at elevated temperatures (around 80-100°C).
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Catalyst: Palladium catalysts such as Pd(PPh3)4 are commonly used.
Industrial Production Methods: : Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole undergoes various types of chemical reactions:
-
Suzuki-Miyaura Cross-Coupling: : This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Reagents: Aryl or vinyl halides, palladium catalyst, base (e.g., potassium carbonate).
Conditions: Typically carried out in an organic solvent such as THF or DMF at elevated temperatures (80-100°C).
Products: The major products are biaryl or styrene derivatives.
-
Oxidation: : The boronate ester group can be oxidized to form the corresponding boronic acid.
Reagents: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Conditions: Mild conditions, often at room temperature.
Products: Boronic acids.
-
Reduction: : The pyrazole ring can undergo reduction reactions to form dihydropyrazoles.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Typically carried out in an inert solvent such as ethanol or THF.
Products: Dihydropyrazoles.
科学的研究の応用
1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole has several scientific research applications:
Organic Synthesis: It is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the development of new materials, including polymers and electronic materials.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving boron-containing compounds.
作用機序
The mechanism of action of 1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole primarily involves its role as a boronate ester in Suzuki-Miyaura cross-coupling reactions. The boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The pyrazole ring can also interact with various biological targets, potentially modulating enzyme activity or receptor binding.
類似化合物との比較
1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can be compared with other boronate esters and pyrazole derivatives:
Boronate Esters: Similar compounds include phenylboronic acid pinacol ester and 4,4,5,5-tetramethyl-2-(phenyl)-1,3,2-dioxaborolane. These compounds also participate in Suzuki-Miyaura cross-coupling reactions but differ in their substituents and reactivity.
Pyrazole Derivatives: Similar compounds include 1-phenyl-3-methyl-1H-pyrazole and 1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazole. These compounds share the pyrazole ring structure but differ in their substituents and biological activity.
The uniqueness of this compound lies in its combination of the boronate ester group and the pyrazole ring, making it a versatile compound for various synthetic and research applications.
特性
IUPAC Name |
1-(2-ethylbutyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27BN2O2/c1-7-12(8-2)10-18-11-13(9-17-18)16-19-14(3,4)15(5,6)20-16/h9,11-12H,7-8,10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTFOUWCONUUAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















